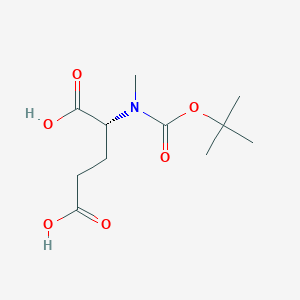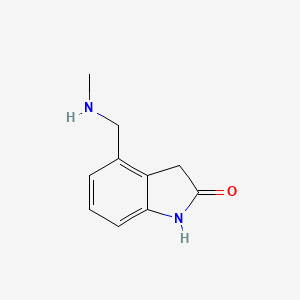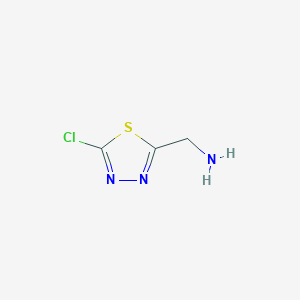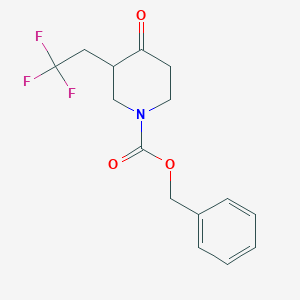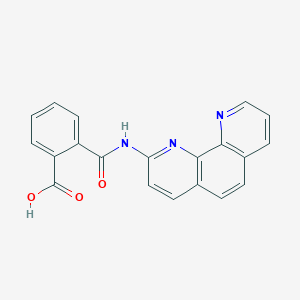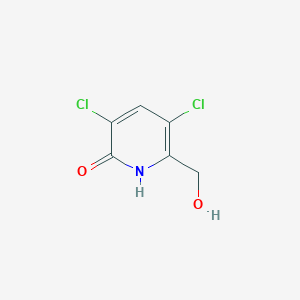
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of two chlorine atoms at positions 3 and 5, a hydroxymethyl group at position 6, and a ketone group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)pyridin-2(1H)-one using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3,5-Dichloro-6-(carboxymethyl)pyridin-2(1H)-one.
Reduction: 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-ol.
Substitution: 3,5-Dimethoxy-6-(hydroxymethyl)pyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group versatility.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trichloromethyl)pyridine: Another chlorinated pyridine derivative used in the synthesis of agrochemicals.
3,5-Dichloro-6-methyl-pyridin-2-amine: A related compound with similar structural features but different functional groups.
Uniqueness
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C6H5Cl2NO2 |
|---|---|
Peso molecular |
194.01 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(hydroxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c7-3-1-4(8)6(11)9-5(3)2-10/h1,10H,2H2,(H,9,11) |
Clave InChI |
NRIBQVWPMRUNJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1Cl)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


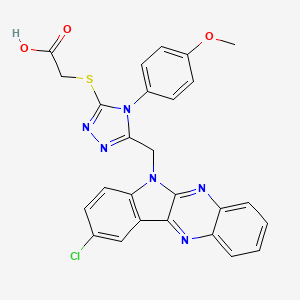

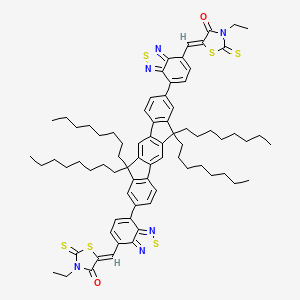
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

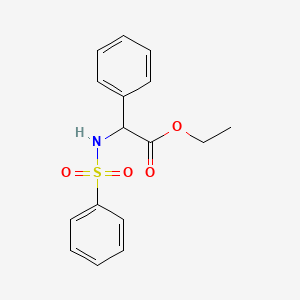
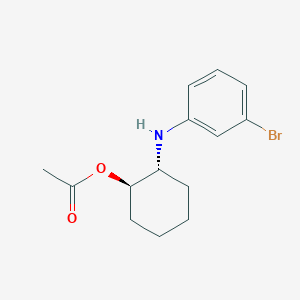
![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
